molecular formula C22H17BrN2O3 B3653930 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B3653930
M. Wt: 437.3 g/mol
InChI Key: XKWZOOQMGJMCEN-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a methylphenoxyacetamide moiety

Properties

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-14-6-9-16(10-7-14)27-13-21(26)24-15-8-11-20-19(12-15)25-22(28-20)17-4-2-3-5-18(17)23/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWZOOQMGJMCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the reaction of 2-aminophenol with 2-bromobenzoic acid under acidic conditions to form the benzoxazole ring.

    Introduction of the Methylphenoxyacetamide Moiety: The benzoxazole intermediate is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to introduce the methylphenoxyacetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the methylphenoxyacetamide moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aniline derivative.

    Oxidation: Oxidation of the benzoxazole ring can yield benzoxazole-2,3-dione.

    Reduction: Reduction of the benzoxazole ring can yield benzoxazoline derivatives.

    Hydrolysis: Hydrolysis yields 2-(4-methylphenoxy)acetic acid and 2-(2-bromophenyl)-1,3-benzoxazole-5-amine.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown antimicrobial and anticancer properties.

    N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide: Known for its role as a matrix metalloproteinase inhibitor, it has applications in cancer and arthritis research.

Uniqueness

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
Reactant of Route 2
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N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide

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